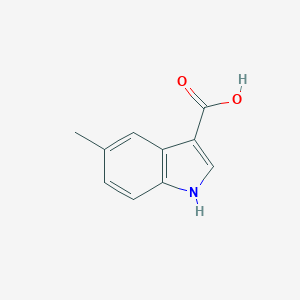

5-Methyl-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

5-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Synthetic Routes and Reaction Conditions:

Esterification: One common method involves the esterification of indole-5-carboxylic acid to produce methyl indole-5-carboxylate.

Industrial Production Methods: Industrial production often involves large-scale esterification and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can also be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

- Oxidized derivatives such as carboxylic acids and aldehydes.

- Reduced derivatives such as alcohols and amines.

- Substituted indole derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

5-Methyl-1H-indole-3-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially anti-cancer agents. Its structural properties allow it to modulate biological pathways effectively, making it a valuable component in drug design and development .

Case Study:

Research has demonstrated the compound's efficacy in synthesizing derivatives that exhibit potent anti-cancer activity. For instance, derivatives of this compound have been explored for their ability to inhibit specific cancer cell lines, showcasing its potential as a lead compound in oncology .

Biochemical Research

Enzyme Activity Studies:

In biochemical research, this compound is utilized to investigate enzyme activity and metabolic pathways. It aids researchers in understanding complex biochemical processes and identifying new therapeutic targets .

Application Example:

Studies focusing on metabolic pathways involving indole derivatives have highlighted how this compound can influence enzyme kinetics and substrate specificity, providing insights into potential metabolic engineering applications .

Material Science

Development of Novel Materials:

The compound has been explored for its potential in creating novel materials such as polymers and coatings. Its unique chemical properties can lead to materials with enhanced durability and functionality for industrial applications .

Research Findings:

Investigations into the polymerization processes involving this compound have shown promising results in developing materials with specific thermal and mechanical properties suitable for various engineering applications .

Agricultural Chemistry

Agrochemical Formulation:

In agricultural chemistry, the compound is used in formulating agrochemicals, including pesticides and herbicides. Its application aims to develop more effective products that minimize environmental impact while enhancing agricultural productivity .

Field Studies:

Field trials have indicated that formulations containing this compound demonstrate increased efficacy against pests while reducing toxicity to non-target organisms, thus supporting sustainable agricultural practices .

Analytical Chemistry

Standardization in Analytical Methods:

This compound serves as a standard in various analytical methods, ensuring accurate quantification of related compounds in complex mixtures. Its stability and well-characterized properties make it an ideal candidate for use as a reference material .

Technical Insights:

Analytical techniques such as HPLC (High-Performance Liquid Chromatography) utilize this compound to calibrate instruments and validate methods for detecting other indole derivatives in biochemical assays .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-cancer agents | Derivatives inhibiting cancer cell lines |

| Biochemical Research | Investigating enzyme activity | Studies on metabolic pathways involving indole derivatives |

| Material Science | Development of novel polymers and coatings | Research on thermal/mechanical properties |

| Agricultural Chemistry | Formulation of pesticides/herbicides | Field trials showing reduced toxicity with effective pest control |

| Analytical Chemistry | Standardization in analytical methods | Use as a reference material in HPLC |

Wirkmechanismus

The mechanism of action of 5-Methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carboxylic acid: Shares a similar structure but lacks the methyl group at the 5-position.

5-Methylindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness: 5-Methyl-1H-indole-3-carboxylic acid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

5-Methyl-1H-indole-3-carboxylic acid (5-MICA) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of 5-MICA, including its neuroprotective, antioxidant, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

5-MICA is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The carboxylic acid functional group at the 3-position and a methyl group at the 5-position contribute to its unique chemical properties.

Biological Activities

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5-MICA and its derivatives. For instance, compounds derived from indole-3-propionic acid (IPA) and 5-MICA demonstrated significant neuroprotection against oxidative stress in neuronal cell lines. These compounds were shown to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Activity of 5-MICA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-MICA | SH-SY5Y | >150 | Antioxidant activity |

| Hydroxy derivatives | SH-SY5Y | <50 | MAO-B inhibition, ROS scavenging |

| IPA | SK-N-SH | <10 | Protection against Aβ-mediated damage |

2. Antioxidant Properties

The antioxidant capacity of 5-MICA has been investigated through various assays that measure its ability to scavenge free radicals. Studies indicate that 5-MICA can significantly reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage .

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of 5-MICA. In a study involving endophytic fungi, indole-3-carboxylic acid derivatives exhibited synergistic effects against plant pathogens, indicating that 5-MICA could have applications in agricultural biotechnology as a biopesticide .

4. Antiproliferative Effects

The antiproliferative activity of 5-MICA has been assessed against various cancer cell lines. Preliminary findings suggest that certain derivatives of 5-MICA can inhibit cancer cell growth effectively, with IC50 values indicating potent activity against HeLa and MDA-MB-231 cell lines .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a recent animal model study, derivatives of indole compounds, including 5-MICA, were administered to mice subjected to neurotoxic agents. The results demonstrated significant protection against neuronal loss and improved cognitive function compared to untreated controls. The study emphasized the role of these compounds in modulating inflammatory pathways and enhancing antioxidant defenses in the brain .

Case Study 2: Antimicrobial Efficacy

A field study evaluated the effectiveness of indole-3-carboxylic acid combined with jasmonic acid against wheat powdery mildew. The combination treatment significantly reduced disease severity compared to controls, highlighting the potential agricultural applications of indole derivatives like 5-MICA .

Eigenschaften

IUPAC Name |

5-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAHYKFVSHGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593330 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-02-1 | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.